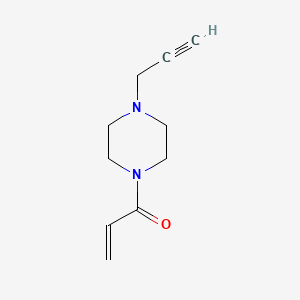
1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one, also known as PPAP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPAP was first synthesized in 1970 by the American chemist, David E. Nichols. Since then, PPAP has been extensively studied for its various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one has been extensively studied for its potential therapeutic applications. It has been found to have significant anti-inflammatory, anti-cancer, and anti-depressant properties. 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one has also been found to have significant neuroprotective properties.
Mecanismo De Acción
The exact mechanism of action of 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one is not fully understood. However, it is believed that 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one works by increasing the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and movement. 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one is believed to inhibit the reuptake of dopamine, leading to an increase in its levels in the brain.
Biochemical and Physiological Effects:
1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one has been found to have significant biochemical and physiological effects. It has been found to increase the levels of dopamine in the brain, leading to an improvement in mood, motivation, and movement. 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one has also been found to have significant anti-inflammatory effects, which may make it useful in the treatment of various inflammatory conditions. 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one has also been found to have significant neuroprotective effects, which may make it useful in the treatment of various neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized. 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one is also readily available from various chemical suppliers. However, 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one has several limitations for lab experiments. It is a complex compound that requires expertise in organic chemistry for its synthesis. 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one is also relatively expensive, which may limit its use in large-scale experiments.
Direcciones Futuras
1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one has significant potential for therapeutic applications. Future research should focus on further elucidating the mechanism of action of 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one and identifying its potential use in the treatment of various neurological and psychiatric conditions. Future research should also focus on developing more efficient and cost-effective synthesis methods for 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one.
Métodos De Síntesis
1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one can be synthesized through a multistep process involving the reaction of 4-(2-bromoethyl)phenol with piperazine, followed by the reaction of the resulting compound with propargyl bromide. The final step involves the reaction of the resulting compound with acetic anhydride and triethylamine to yield 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one. The synthesis method of 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one is complex and requires expertise in organic chemistry.
Propiedades
IUPAC Name |
1-(4-prop-2-ynylpiperazin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-5-11-6-8-12(9-7-11)10(13)4-2/h1,4H,2,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGLWVIUFBHJMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Prop-2-yn-1-yl)piperazin-1-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5-[(3-fluoro-4-methoxyphenyl)methylamino]benzoic acid](/img/structure/B7575692.png)

![N-[2-(2,2,2-trifluoroethylsulfanyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B7575702.png)

![2-amino-N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]acetamide](/img/structure/B7575717.png)

![2-amino-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide](/img/structure/B7575730.png)

![2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575737.png)
![2-[1-[2-(Difluoromethoxy)phenyl]ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575745.png)

![2-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylacetamide](/img/structure/B7575763.png)
![N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine](/img/structure/B7575767.png)